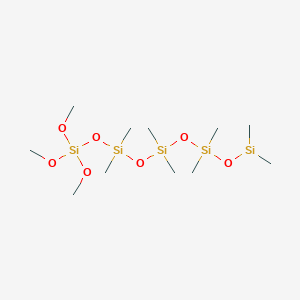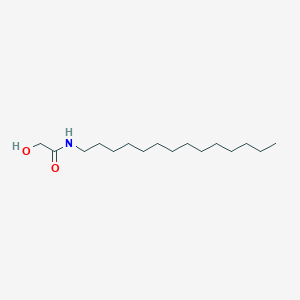
2-Hydroxy-N-tetradecylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-tetradecylacetamide is an organic compound characterized by a long aliphatic chain and an amide functional group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-tetradecylacetamide typically involves the reaction of tetradecylamine with glycolic acid. The process can be summarized as follows:
Reactants: Tetradecylamine and glycolic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The mixture is heated to facilitate the formation of the amide bond.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-oxo-N-tetradecylacetamide.
Reduction: Formation of N-tetradecylacetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxy-N-tetradecylacetamide has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-tetradecylacetamide is primarily attributed to its surfactant properties. The compound can reduce surface tension and form micelles, which encapsulate hydrophobic molecules. This property is crucial in applications such as drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Molecular Targets and Pathways:
Cell Membranes: The compound can interact with cell membranes, altering their permeability and facilitating the transport of molecules.
Enzymatic Pathways: It can modulate enzymatic activity by stabilizing or destabilizing enzyme-substrate complexes.
Comparaison Avec Des Composés Similaires
2-Hydroxy-N-dodecylacetamide: Similar structure but with a shorter aliphatic chain.
2-Hydroxy-N-hexadecylacetamide: Similar structure but with a longer aliphatic chain.
N-tetradecylacetamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-N-tetradecylacetamide is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective surfactant. Its hydroxyl group provides additional reactivity compared to N-tetradecylacetamide, allowing for a broader range of chemical modifications and applications.
Propriétés
Numéro CAS |
185154-13-6 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
2-hydroxy-N-tetradecylacetamide |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-16(19)15-18/h18H,2-15H2,1H3,(H,17,19) |
Clé InChI |
MRLZDCJNVMISER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
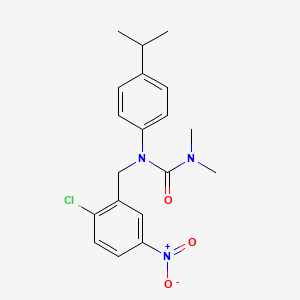
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
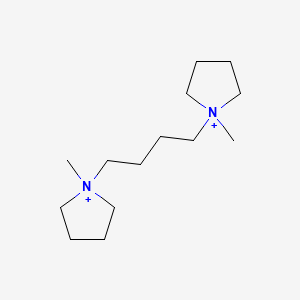
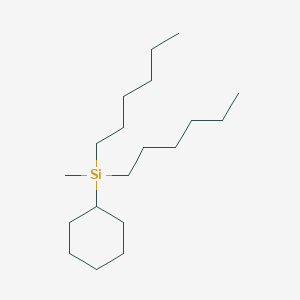
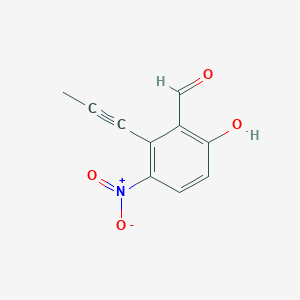
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)

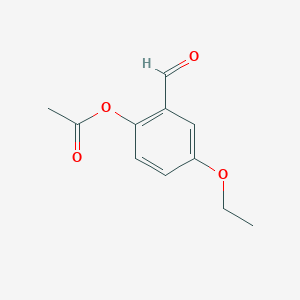
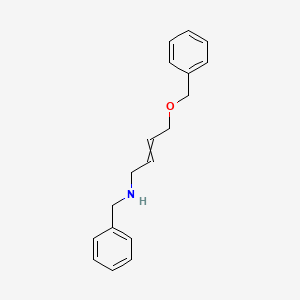
![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
